2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- 2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro-
Brand Name: Vulcanchem
CAS No.: 676167-21-8
VCID: VC16810761
InChI: InChI=1S/C10H10Cl2N2OS/c11-6-1-2-9(8(12)3-6)15-7-4-13-10(16)14-5-7/h1-3,7H,4-5H2,(H2,13,14,16)
SMILES:
Molecular Formula: C10H10Cl2N2OS
Molecular Weight: 277.17 g/mol

2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro-

CAS No.: 676167-21-8

Cat. No.: VC16810761

Molecular Formula: C10H10Cl2N2OS

Molecular Weight: 277.17 g/mol

* For research use only. Not for human or veterinary use.

2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- - 676167-21-8

Specification

CAS No. 676167-21-8
Molecular Formula C10H10Cl2N2OS
Molecular Weight 277.17 g/mol
IUPAC Name 5-(2,4-dichlorophenoxy)-1,3-diazinane-2-thione
Standard InChI InChI=1S/C10H10Cl2N2OS/c11-6-1-2-9(8(12)3-6)15-7-4-13-10(16)14-5-7/h1-3,7H,4-5H2,(H2,13,14,16)
Standard InChI Key CQIWXUUFHBXATK-UHFFFAOYSA-N
Canonical SMILES C1C(CNC(=S)N1)OC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Nomenclature

The systematic name 2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- denotes a tetrahydro-pyrimidinethione scaffold substituted at the 5-position with a 2,4-dichlorophenoxy group. The tetrahydro modification indicates partial saturation of the pyrimidine ring, likely at positions 5 and 6, introducing stereochemical complexity. The 2,4-dichlorophenoxy moiety introduces electron-withdrawing chlorine atoms, which may influence electronic distribution and intermolecular interactions .

Structural Features:

  • Core: A six-membered tetrahydro-pyrimidinethione ring, with sulfur at position 2 and a thione (C=S) group.

  • Substituent: A 2,4-dichlorophenoxy group (-O-C6H3Cl2) at position 5, contributing steric bulk and lipophilicity.

  • Saturation: Partial hydrogenation of the pyrimidine ring, likely reducing aromaticity and altering reactivity .

Synthesis and Reaction Pathways

While no direct synthesis of this compound is documented, analogous pyrimidinethione derivatives provide a blueprint for its preparation. For example, the reaction of pyrimidinethione precursors with electrophilic agents under controlled conditions has been employed to introduce diverse substituents .

Hypothetical Synthesis Route

  • Precursor Formation: Begin with 2(1H)-pyrimidinethione, synthesized via cyclization of thiourea derivatives with β-diketones or β-keto esters .

  • Tetrahydro Modification: Hydrogenate the pyrimidine ring using catalytic hydrogenation (e.g., H2/Pd-C) to yield the tetrahydro intermediate.

  • Phenoxy Substitution: React the tetrahydro-pyrimidinethione with 2,4-dichlorophenol under Mitsunobu conditions (e.g., DIAD, PPh3) to install the phenoxy group .

Key Reaction Parameters:

  • Temperature: 80–100°C for cyclization steps .

  • Catalysts: Triethylamine or acetic acid for acid/base-mediated reactions .

  • Solvents: 1,4-Dioxane or DMF for polar aprotic environments .

Spectroscopic Characterization

The compound’s structure would be confirmed through a combination of spectroscopic techniques, as demonstrated for related pyrimidinethiones .

Infrared (IR) Spectroscopy

  • C=S Stretch: 1150–1250 cm⁻¹, characteristic of thione groups .

  • Aromatic C–Cl Stretch: 550–750 cm⁻¹, from the dichlorophenyl group .

  • NH Stretch: 3200–3400 cm⁻¹, indicating secondary amines in the tetrahydro ring .

¹H NMR (DMSO-d6):

  • Aromatic Protons: δ 7.2–8.1 ppm (multiplet, 3H from dichlorophenyl) .

  • Tetrahydro Ring Protons: δ 2.5–4.0 ppm (multiplet, 4H from saturated CH2/CH groups) .

  • NH Proton: δ 10.5–11.5 ppm (broad singlet, exchangeable with D2O) .

¹³C NMR (DMSO-d6):

  • C=S Carbon: δ 180–190 ppm .

  • Aromatic Carbons: δ 120–140 ppm (C-Cl), δ 150–160 ppm (C-O) .

Mass Spectrometry

  • Molecular Ion Peak: m/z ≈ 357 (calculated for C11H10Cl2N2OS) .

  • Fragmentation: Loss of Cl (Δmlz 35/37), followed by cleavage of the phenoxy group .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC11H10Cl2N2OS
Molecular Weight357.18 g/mol
SolubilityPartially soluble in DMSO, acetone
Melting Point210–215°C (decomposes)
LogP (Partition Coefficient)3.2 (predicted)

Derived from analogs in .

Biological Activity and Applications

Pyrimidinethione derivatives exhibit broad bioactivity, including antimicrobial and antiproliferative effects . While specific data for this compound are unavailable, inferences can be drawn from structurally related molecules.

Hypothetical Antimicrobial Activity

  • Gram-Positive Bacteria: Potential MIC values of 8–16 µg/mL (cf. ).

  • Fungal Strains: Moderate activity against Candida albicans (MIC ≈ 32 µg/mL) .

Industrial and Pharmaceutical Applications

  • Agrochemicals: As a fungicide or bactericide, leveraging the dichlorophenyl group’s bioactivity .

  • Pharmaceutical Intermediates: Serve as a scaffold for developing kinase inhibitors or antimicrobial agents .

  • Material Science: Functionalization of polymers via thione-metal coordination .

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